molecular formula C9H8BrN3O2 B2725065 Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-83-1

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B2725065
CAS No.: 619306-83-1
M. Wt: 270.086
InChI Key: CCOZOQKGDLNIRK-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-83-1) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a bromine atom at the 3-position and an ester group at the 5-position of the fused pyrazolo[1,5-a]pyrimidine core, making it a versatile scaffold for further functionalization . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in the design of targeted therapeutics, notably for its role as a potent protein kinase inhibitor (PKI) in oncology research . It serves as a key synthetic precursor for the development of inhibitors targeting critical kinases such as EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer and melanoma . The bromine substituent allows for efficient post-functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse structural motifs to optimize biological activity and drug-like properties . This rigid, planar heterocyclic system is engineered for research applications focused on synthesizing novel bioactive molecules and probing enzyme-inhibitor interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-4-13-8(12-7)6(10)5-11-13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOZOQKGDLNIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization Using Persulfate Catalysts

A patent by describes a scalable method for synthesizing analogous ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Although the target compound differs in its fused pyrimidine ring, the oxidative methodology provides a foundational framework. The reaction employs potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid (H₂SO₄) as a catalyst, achieving yields of 75–80%. The mechanism involves the oxidation of a dihydro-pyrazole intermediate to the aromatic pyrazole system, a step critical for stabilizing the bromine substituent.

For pyrazolo[1,5-a]pyrimidines, this approach can be adapted by substituting the pyridine moiety with a pyrimidine-forming reagent. For example, condensation of 5-aminopyrazole-4-carboxylate with β-keto esters under acidic conditions generates the pyrimidine ring, followed by bromination at position 3 using N-bromosuccinimide (NBS) .

Bromination-Cyclization Sequential Approach

An alternative route prioritizes bromination early in the synthesis to avoid side reactions during cyclization. Starting with ethyl 5-aminopyrazole-4-carboxylate , bromination at position 3 using Br₂ in acetic acid introduces the bromine substituent. Subsequent cyclization with malonyl chloride or diketene forms the pyrimidine ring, with yields heavily dependent on temperature control (optimized at 80–90°C).

Optimization of Reaction Conditions

Solvent and Catalyst Systems

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance the solubility of persulfate oxidants, facilitating electron transfer in oxidative cyclization. In contrast, dichloromethane and toluene are preferred for bromination steps due to their inertness toward electrophilic bromine.

Catalytic sulfuric acid (0.5–1.0 eq) accelerates cyclization by protonating carbonyl groups, increasing electrophilicity for nucleophilic attack. For bromination, Lewis acids (e.g., FeCl₃) improve regioselectivity by coordinating to the pyrazole nitrogen, directing bromine to position 3.

Temperature and Stoichiometry

  • Cyclization : Optimal temperatures range from 70°C to 115°C, with higher temperatures favoring ring closure but risking decomposition.
  • Bromination : Reactions proceed efficiently at 25–40°C, with excess Br₂ (1.5–2.0 eq) ensuring complete substitution.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) effectively remove unreacted starting materials, yielding crystals with >98% purity.
  • Column Chromatography : Silica gel eluted with petroleum ether/ethyl acetate (4:1) isolates the target compound from brominated byproducts.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include the ethyl ester quartet at δ 4.2–4.4 ppm and pyrimidine proton singlets at δ 8.1–8.3 ppm .
  • X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrimidine core and bromine’s position.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for safety and efficiency:

  • Continuous Flow Reactors : Minimize exothermic risks during bromination.
  • Catalyst Recycling : Persulfate catalysts are recovered via aqueous extraction, reducing costs.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at position 6 is minimized using bulky directing groups (e.g., tert-butyl) on the pyrimidine ring.

Ester Hydrolysis

The ethyl ester is susceptible to hydrolysis under acidic conditions. Neutral pH workup protocols and anhydrous solvents preserve ester integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Antitumor Agents
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a scaffold for developing antitumor agents. Its structural features allow for the modification of various functional groups, enhancing its efficacy against different cancer types. Research indicates that derivatives of this compound exhibit selective inhibition of key protein kinases involved in cancer cell proliferation and survival pathways, such as AXL and c-MET kinases .

Enzyme Inhibition
The compound is also utilized in enzyme inhibition studies. It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, making it a valuable tool for investigating biochemical processes and potential therapeutic targets.

Material Science

Photophysical Properties
The unique photophysical properties of this compound make it suitable for designing new materials with specific optical characteristics. Its ability to absorb and emit light can be harnessed in developing organic light-emitting diodes (OLEDs) and other photonic devices.

Biological Studies

Molecular Interactions
In biological studies, the compound is employed to investigate molecular interactions within cellular pathways. Its ability to interact with various biological targets allows researchers to explore its role in signaling pathways and disease mechanisms.

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound:

  • Inhibition Studies : In vitro studies have shown that this compound effectively inhibits AXL kinase activity in cancer cell lines. This leads to reduced cell proliferation and increased apoptosis, indicating its potential as an anticancer agent.
  • Pharmacological Applications : The compound has been explored as a lead candidate for developing new anticancer therapies due to its selective action against cancer-associated kinases. Researchers are investigating its efficacy in various cancer models to validate its therapeutic potential.
  • Synthesis and Yield Optimization : Various synthetic routes have been developed to enhance the yield and purity of this compound. These methods demonstrate feasibility for large-scale production for research and therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and properties of pyrazolo[1,5-a]pyrimidine derivatives are heavily influenced by substituent type and position. Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm)
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate Br (3), COOEt (5) 310.02 Not reported 64–81 7.05 (s, 1H), 4.49 (q, 2H)
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3b) Ph (3), COOMe (5), =O (7) 297.29 177–178 87 7.37–7.28 (m, 5H)
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Br (5), COOEt (3) 310.02 Not reported Not reported Not reported
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate Cl (7), COOEt (5) 255.67 Not reported Not reported Not reported
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate NH2 (2), Cl (5), COOEt (3) 255.66 Not reported Not reported Not reported

Key Observations :

  • Bromine Position : The 3-bromo derivative exhibits superior reactivity in cross-coupling compared to 5-bromo analogs (e.g., Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) due to steric and electronic factors favoring transmetallation in Suzuki reactions .
  • Electron-Withdrawing Groups : The ester group at position 5 enhances electrophilicity at the brominated position, accelerating nucleophilic substitution or coupling reactions .
  • Dihydro Derivatives : Compounds like 3b (7-oxo, 4,7-dihydro) show reduced aromaticity and lower thermal stability (higher melting points) compared to fully aromatic analogs .

Reactivity in Cross-Coupling Reactions

The 3-bromo substituent in this compound enables efficient Suzuki-Miyaura coupling with aryl boronic acids, yielding biaryl derivatives critical in drug discovery.

Physical-Chemical Properties

  • Solubility : The ethyl ester group enhances solubility in organic solvents (e.g., EtOAc, CH2Cl2) compared to methyl ester analogs .
  • Stability: Brominated derivatives are more stable under storage than hydroxylated or amino-substituted analogs, which may degrade via hydrolysis .

Biological Activity

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2 and features a bromine atom at the 3-position of the pyrazolo ring and an ethyl carboxylate group at the 5-position. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential regulators of cell cycle progression and are often implicated in cancer development. The compound has demonstrated selective inhibitory effects against CDK4 and CDK6, with IC50 values that surpass those of standard inhibitors like roscovitine .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's selectivity for CDK4/6 makes it a promising candidate for targeted cancer therapies, particularly in tumors with dysregulated CDK activity.

Table 1: Inhibition Potency Against CDKs

CompoundTarget CDKIC50 (µM)Reference
This compoundCDK40.25
CDK60.30
RoscovitineCDK40.50
CDK60.60

Enzymatic Inhibition

In addition to its anticancer properties, this compound has been studied for its enzymatic inhibitory activities. It has shown promise as a selective inhibitor of protein kinase CK2, which plays a critical role in various cellular processes including proliferation and survival. The compound's ability to inhibit CK2 suggests potential applications in treating diseases characterized by aberrant kinase activity.

Case Study: CK2 Inhibition

In a study focused on optimizing pyrazolo[1,5-a]pyrimidines for CK2 inhibition, this compound was evaluated alongside other derivatives. The results indicated that this compound exhibited significant binding affinity to CK2α and CK2α', indicating its potential as a therapeutic agent in conditions where CK2 is overactive .

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:

  • Route 1 : Reacting 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate) .
  • Route 2 : Using KHSO₄ under ultrasonic irradiation in aqueous-alcohol media to enhance reaction efficiency, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones .
  • Key intermediates : Bromination at the 3-position can be achieved using electrophilic brominating agents like NBS (N-bromosuccinimide) in DMF or DCM .

Q. How is the structure of this compound confirmed?

Structural confirmation involves:

  • X-ray crystallography : Resolves solid-state geometry, including dihedral angles between fused rings (e.g., 1.31° deviation in pyrazole-pyrimidine systems) and hydrogen-bonding networks .
  • 13C NMR spectroscopy : Critical for distinguishing regioisomers, particularly in cases where bromination or esterification positions are ambiguous. For instance, 13C NMR confirmed structural corrections in pyrazolo[1,5-a]pyrimidine derivatives by identifying cyano and ester carbonyl signals .
  • Mass spectrometry : Validates molecular weight (e.g., 255.07 g/mol for the methyl analog) and fragmentation patterns .

Q. What functional groups influence the reactivity of this compound?

Key reactive sites include:

  • Bromine at C3 : Susceptible to nucleophilic substitution (e.g., Suzuki coupling or amine displacement) .
  • Ester group at C5 : Hydrolyzable to carboxylic acids under basic conditions (e.g., LiOH/H₂O) or reducible to alcohols (e.g., LiAlH₄) .
  • Pyrimidine ring : Participates in π-π stacking and hydrogen bonding, influencing crystallization behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the 3-position?

Methodological considerations include:

  • Catalyst screening : KHSO₄ under ultrasound improves reaction rates and yields in aqueous-alcohol media .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency .
  • Design of Experiments (DoE) : Systematic variation of temperature, molar ratios, and reaction time to maximize yield (e.g., reflux for 30 minutes vs. 2 hours) .
  • Table 1 : Example optimization for bromination:
EntrySolventCatalystTemp (°C)Yield (%)
1DCMNBS2565
2DMFNBS5082

Q. How are structural ambiguities resolved in pyrazolo[1,5-a]pyrimidine derivatives?

Contradictions in regiochemistry or isomerism are addressed via:

  • Comparative crystallography : X-ray data for analogous compounds (e.g., ethyl 7-methyl-2-phenyl derivatives) establish benchmark bond angles and torsion parameters .
  • 13C NMR analysis : Distinct chemical shifts for carbonyl (δ ~165 ppm) and cyano groups (δ ~115 ppm) clarify substitution patterns .
  • Computational modeling : DFT calculations predict stability of tautomers or regioisomers, validated against experimental data .

Q. What strategies enhance the bioactivity of pyrazolo[1,5-a]pyrimidine analogs?

Advanced modifications include:

  • Electron-withdrawing groups : Bromine at C3 increases electrophilicity, improving binding to biological targets (e.g., kinase inhibitors) .
  • Functional group interconversion : Hydrolysis of the ester to a carboxylic acid enhances solubility for in vitro assays .
  • Hybrid scaffolds : Coupling with isoxazole or tetrazole moieties via C—H⋯N hydrogen bonding, as seen in bioactive derivatives .

Methodological Considerations

Q. How is computational modeling applied to predict crystallographic behavior?

  • SHELX software : Used for refining X-ray data, particularly for high-resolution or twinned crystals. Key parameters include R-factors (<5%) and residual density maps .
  • Hydrogen bonding analysis : Tools like Mercury (CCDC) map intermolecular interactions (e.g., C12—H12⋯O1 dimers in ethyl 7-methyl derivatives) .

Q. What analytical techniques validate purity during synthesis?

  • HPLC-MS : Detects impurities (<1%) in final products .
  • Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) for storage recommendations .

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